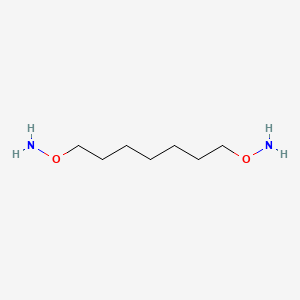![molecular formula C11H10N4S B2719458 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-64-1](/img/structure/B2719458.png)
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Wirkmechanismus
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been reported to exhibit inhibitory activity against certain receptor tyrosine kinases (rtks) and serine/threonine kinases (stks) .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets via an addition–elimination mechanism .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family are known to impact various biochemical reactions, particularly those involving purine analogues .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have demonstrated significant inhibitory activity and antiproliferative effects .
Zukünftige Richtungen
The future directions of research on 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties could be leveraged for applications in material science .
Biochemische Analyse
Biochemical Properties
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit potent enzymatic inhibitory activity . It interacts with enzymes such as TrkA and ALK2, demonstrating inhibitory activity with IC50 values of 0.087 and 0.105 μM, respectively .
Cellular Effects
In cellular studies, this compound has shown significant antiproliferative activity against KM12 and EKVX cell lines . The IC50 values were 0.82 and 4.13 μM, respectively, indicating its potential influence on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of a three-component reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . The reaction conditions often involve moderate temperatures and the use of organic solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but lacking the thienyl group.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrrolopyrazine: A compound with a similar fused ring structure but different heteroatoms.
Uniqueness
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
2-methyl-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-4-10-13-5-9(8-2-3-16-6-8)11(12)15(10)14-7/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXKFAQMIRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
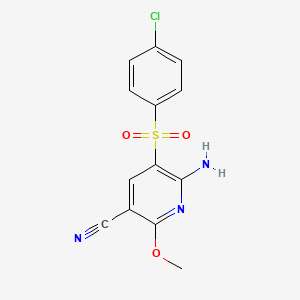
![4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2719377.png)
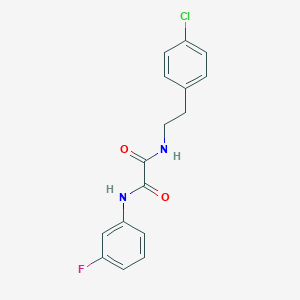
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)
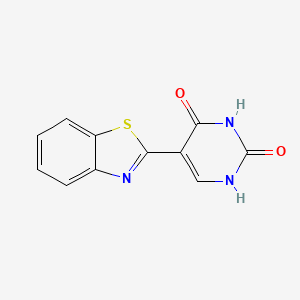
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
![1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2719384.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2719387.png)
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
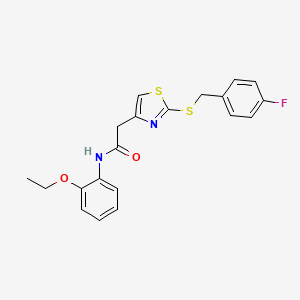
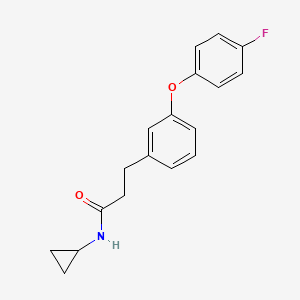
![4-tert-butyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)

